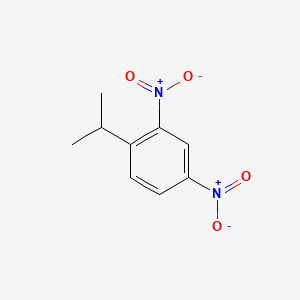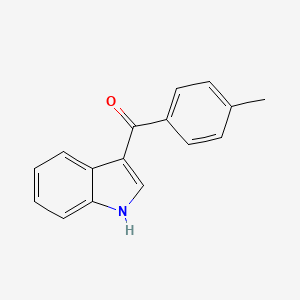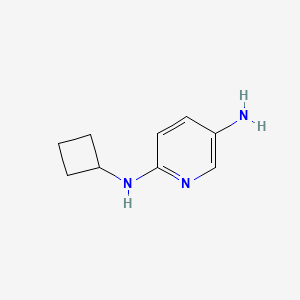
2-n-Cyclobutylpyridine-2,5-diamine
説明
2-n-Cyclobutylpyridine-2,5-diamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CBDP and is a type of pyridine derivative. CBDP has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of CBDP is not fully understood. However, it is believed to act by inhibiting the activity of NF-kappaB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. CBDP may also induce apoptosis in cancer cells by activating certain pathways that lead to programmed cell death.
Biochemical and Physiological Effects:
CBDP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of NF-kappaB, which leads to a decrease in the expression of genes involved in inflammation and cancer cell growth. CBDP has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, CBDP has been found to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
CBDP has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods that produce high yields. However, there are also limitations to the use of CBDP in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential toxicity and side effects.
将来の方向性
There are several future directions for research on CBDP. One area of research could be to further elucidate its mechanism of action. Another area of research could be to investigate its potential applications in other diseases, such as neurodegenerative diseases. Additionally, more research is needed to determine its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Overall, CBDP has shown promising potential for use in scientific research, and further research is warranted to fully understand its potential applications.
科学的研究の応用
CBDP has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties. CBDP has been shown to inhibit the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and cancer cell growth. CBDP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-N-cyclobutylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRVQMVZTWQXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299383 | |
| Record name | N2-Cyclobutyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896161-29-8 | |
| Record name | N2-Cyclobutyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896161-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Cyclobutyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-cyclobutylpyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



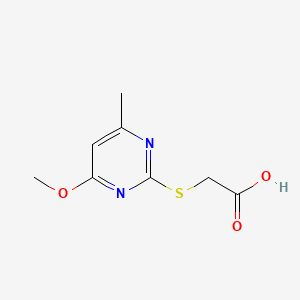

![Methyl 3-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]benzoate](/img/structure/B1661236.png)


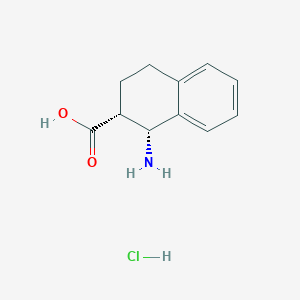
![N-[(E)-(2-Hydroxy-5-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1661241.png)
![Amino(imino{[3-(trifluoromethyl)phenyl]amino}methyl)carboxamidine, chloride](/img/structure/B1661243.png)
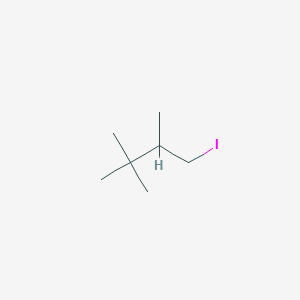
![Ethanone, 1,1'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B1661245.png)
![2-[2-(3,5-Dichloro-4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1661250.png)

